molecular formula C6H10N2O2 B100774 Methyl 1-methyl-2-imidazoline-4-carboxylate CAS No. 17289-17-7

Methyl 1-methyl-2-imidazoline-4-carboxylate

Cat. No.: B100774
CAS No.: 17289-17-7
M. Wt: 142.16 g/mol
InChI Key: IJUSJNTYIZUJRL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-imidazoline-4-carboxylate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUSJNTYIZUJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590932
Record name Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-17-7
Record name Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.0 g of 38C was dissolved in 203 ml of anhydrous methanol and dry hydrogen chloride was bubbled rapidly into the mixture while it was heated to and at reflux for 2 hours. the mixture was cooled, stripped of volatiles, mixed with 300 ml of water, neutralized with solid sodium bicarbonate, made basic to pH=9 with 3N aqueous sodium carbonate solution. The aqueous phase was extracted with methylene chloride, the extract was dried (MgSO4), filtered and stripped of solvent, to give methyl 1-methylimidazoline-4-carboxylate (38D), as a brown oil.
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